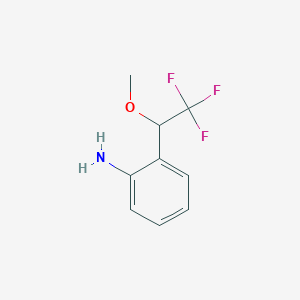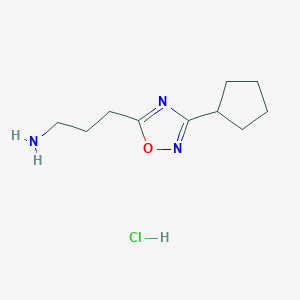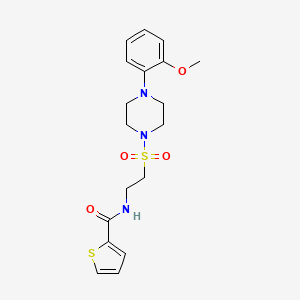
N-(4,6-dimetil-2-(pirrolidin-1-il)pirimidin-5-il)-1-fenilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide, also known as "Compound X," is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Compound X is not fully understood. However, studies have shown that it interacts with certain proteins and enzymes in the body, leading to changes in their activity. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, it has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which are involved in the transmission of signals between nerve cells.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of certain genes involved in cancer progression. Additionally, it has been found to modulate the release of certain neurotransmitters, leading to changes in synaptic activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for use in various assays. Additionally, it exhibits potent activity at relatively low concentrations, making it a cost-effective option for screening experiments. However, like any other experimental compound, Compound X has certain limitations. For example, its solubility and stability may vary depending on the experimental conditions, which can affect its activity and reproducibility.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Compound X and its potential applications in various fields. Other future directions include the development of new derivatives of Compound X with improved activity and selectivity, as well as the evaluation of its efficacy in animal models of disease.
Métodos De Síntesis
Compound X can be synthesized using a multistep process involving the reaction of various reagents. The synthesis starts with the reaction of 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine with phenylmethanesulfonyl chloride to form N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-phenylmethanesulfonamide. This compound is then subjected to further reactions to obtain the final product, Compound X.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han desarrollado una serie de derivados de 1H-pirrolo[2,3-b]piridina, incluido el compuesto 4h, que exhibe una potente actividad inhibitoria de FGFR. Se dirige a FGFR1, 2 y 3 con bajo peso molecular. Los estudios in vitro muestran que 4h inhibe la proliferación de células de cáncer de mama, induce la apoptosis y suprime la migración e invasión .
Inhibición de FGFR para la terapia contra el cáncer
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-16(14(2)19-17(18-13)21-10-6-7-11-21)20-24(22,23)12-15-8-4-3-5-9-15/h3-5,8-9,20H,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVSJLZVVOFZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
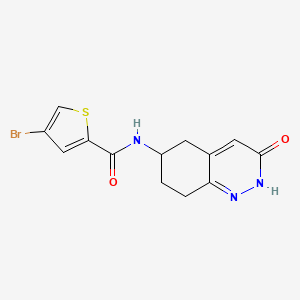
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)
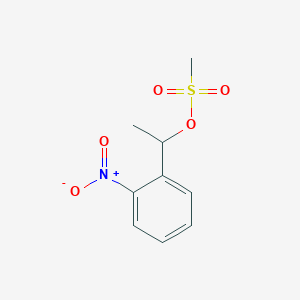
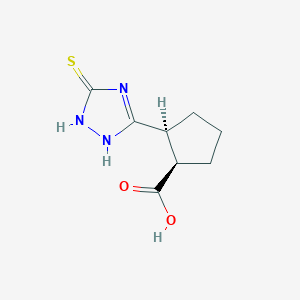
![4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one](/img/structure/B2403290.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2403291.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2403292.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2403294.png)
![2,5-dimethyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylfuran-3-carbohydrazide](/img/structure/B2403301.png)
